2-(4-(2-cyclopentylacetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
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Description
The compound “2-(4-(2-cyclopentylacetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a total of 55 bonds, including 31 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 2 double bonds, and 16 aromatic bonds. The molecule also includes 2 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 2 secondary amide(s) (aliphatic), 1 Imidazole(s), and 1 Pyridine(s) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes cyclopentyl, phenyl, and tetrazole groups, along with amide and carboxamide functionalities .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, amines like this one can participate in a variety of reactions. They can act as nucleophiles, reacting with carbonyls to form imines, or with acid chlorides to form amides .Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound under discussion is related to a broader category of chemical entities utilized in synthesizing novel antimicrobial agents. Research indicates that derivatives based on similar structural frameworks exhibit promising antimicrobial properties. For instance, studies on the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives have shown that such compounds, including those based on tetrahydrobenzothiophene moieties, demonstrate significant antimicrobial efficacy. The synthesis processes often involve complex reactions that yield compounds with potential applications in combating microbial infections (Gouda et al., 2010).
Antitumor Activity and Molecular Docking
Further investigations into similar compounds have unveiled their antitumor potential. The reaction of specific cyanoacetamides with dimethylformamide dimethyl acetal (DMF-DMA) under certain conditions has led to the development of pyrazole derivatives exhibiting outstanding in vitro antitumor activity against certain cancer cell lines. Molecular docking studies have further elucidated the interactions between these compounds and target proteins, providing insights into their mechanism of action and potential therapeutic applications (Fahim et al., 2019).
Synthesis and Characterization of Novel Derivatives
Research into the synthesis and characterization of derivatives, including those containing tetrazole-thiophene-carboxamides, has yielded compounds with varied biological activities. Such studies typically involve condensing specific carboxamides with substituted phenyl phosphoro dichloridates, leading to a range of target molecules characterized by their potential antimicrobial and therapeutic properties (Talupur et al., 2021).
Polyamides Containing Pendant Chains
In the realm of materials science, the synthesis of aromatic polyamides containing ether linkages and pendant chains from specific carboxylic acids demonstrates the utility of similar chemical structures in creating polymers with enhanced solubility and thermal stability. These materials could find applications in various industrial and technological domains due to their unique physical properties (More et al., 2010).
Properties
IUPAC Name |
2-[4-[(2-cyclopentylacetyl)amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-22(2)17(25)16-19-21-23(20-16)14-9-7-13(8-10-14)18-15(24)11-12-5-3-4-6-12/h7-10,12H,3-6,11H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSSNMRYLBRISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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